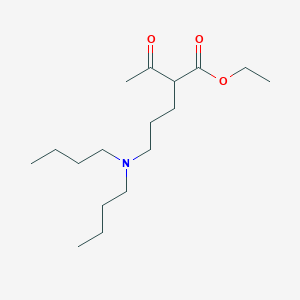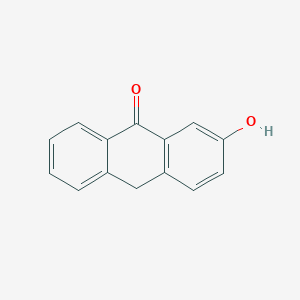
2-hydroxy-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-10H-anthracen-9-one, also known as 2-hydroxyanthracene-9,10-dione, is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the second position and a ketone group at the ninth position of the anthracene ring system. It is a yellow crystalline solid with significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-10H-anthracen-9-one typically involves the hydroxylation of anthracene derivatives. One common method is the photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione in high yield . Another approach involves the use of Friedel-Crafts reactions, intramolecular cyclization, and metal-catalyzed reactions with alkynes .
Industrial Production Methods
Industrial production of this compound often relies on the optimization of these synthetic routes to achieve high yields and purity. The use of advanced catalytic systems and reaction conditions ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for hydroxylation, alkali metals for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol and acetone .
Major Products
The major products formed from these reactions include hydroxylated anthracene derivatives, dihydroanthracenes, and substituted anthracenes, each with unique properties and applications.
Scientific Research Applications
2-Hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research explores its use in developing therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-hydroxy-10H-anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated anthracenes and anthraquinones, such as 1-hydroxyanthracen-9(10H)-one and 9,10-dihydroxyanthracene .
Uniqueness
2-Hydroxy-10H-anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
5452-86-8 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8,15H,7H2 |
InChI Key |
HNPBOVGHFXPKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
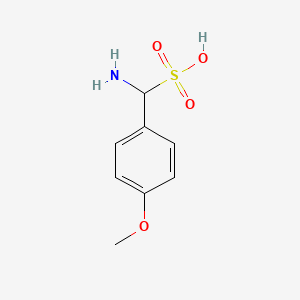
![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
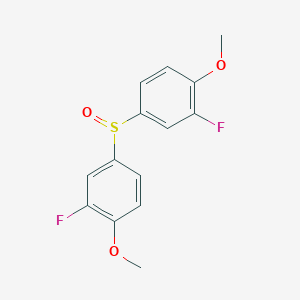
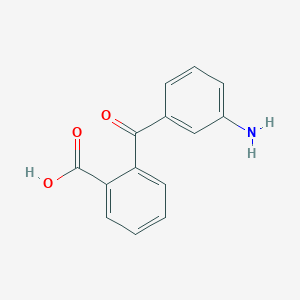
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
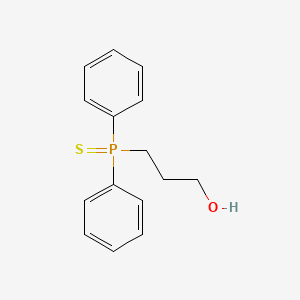
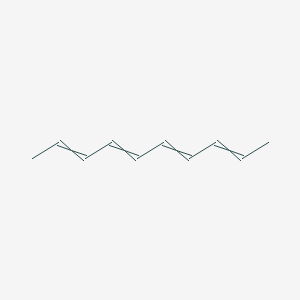
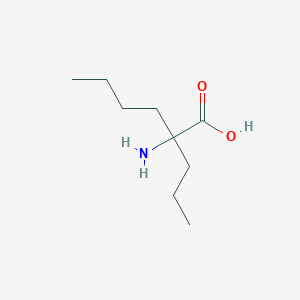
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
